1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde
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Overview
Description
“1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde” is a chemical compound with the molecular formula C11H9N3O3 . It is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties and are key components in many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde” can be represented by the SMILES stringC1=CC=C(C=C1)CN2C=NC(=C2N+[O-])C=O
. This indicates the presence of a benzyl group attached to an imidazole ring, which is further substituted with a nitro group and a carbaldehyde group . Chemical Reactions Analysis
The specific chemical reactions involving “1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde” are not available in the retrieved data. Imidazole derivatives are known to participate in a variety of chemical reactions due to their amphoteric nature , but the exact reactions would depend on the specific conditions and reactants involved.Scientific Research Applications
Synthesis and Characterization
1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde is part of a broader category of imidazole derivatives, substances known for their significant role in medical chemistry. Imidazole derivatives, like the ones synthesized from 4-methyl-1H-imidazole-5-carbaldehyde, are valuable due to their reactive carbaldehyde groups, which serve as precursors for synthesizing other imidazolium derivatives with potential biological activities (Orhan et al., 2019). Additionally, such derivatives are pivotal in the creation of nitroxides, which are used as pH-sensitive spin probes (Kirilyuk et al., 2003).
Novel Compound Synthesis
Imidazole derivatives have been utilized in synthesizing new compounds, such as imidazo[4,5-b]pyridin-5-one, showcasing the potential for developing unique molecular structures with varying biological activities (Vanelle et al., 2004). The chemical reactivity and structural modification capabilities of these derivatives underscore their versatility in chemical synthesis.
Structural Investigations
Imidazole derivatives are also significant in structural chemistry, as demonstrated by studies involving X-ray crystallography. The precise determination of molecular structures, like that of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde, provides critical insights into molecular geometry and interactions, informing future applications in various fields including material sciences and pharmaceuticals (Selvanayagam et al., 2010).
Antioxidant Properties
The antioxidant properties of imidazole derivatives, such as benzo[4, 5]imidazo[2, 1-b]thiazole, have been investigated, highlighting the potential for these compounds in therapeutic applications. The study of their reactivity and effectiveness in inhibiting oxidative processes is essential for developing new drugs and antioxidants (Nikhila et al., 2020).
Future Directions
The future directions for “1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde” could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. Imidazole derivatives are known to be key components in many pharmaceuticals and agrochemicals , suggesting potential avenues for future research and development.
properties
IUPAC Name |
1-benzyl-5-nitroimidazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-7-10-11(14(16)17)13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXCVTNNZJYOPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539027 |
Source
|
Record name | 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde | |
CAS RN |
87471-10-1 |
Source
|
Record name | 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00539027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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